

Commercial Availability and Technical Guide for (R)-Benpyrine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical properties, and experimental use of **(R)-Benpyrine**. The information is intended to support research and development activities in the fields of inflammation, immunology, and drug discovery.

Introduction to Benpyrine and its Enantiomers

Benpyrine is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α), a key cytokine implicated in a wide range of inflammatory and autoimmune diseases.[1][2] It exerts its therapeutic effects by directly binding to TNF- α and blocking its interaction with its receptor, TNFR1.[2][3] The initial discovery and development of Benpyrine identified that the biological activity resides primarily in the (S)-enantiomer, while the (R)-enantiomer, (R)-Benpyrine, serves as a valuable experimental control.[4]

Commercial Availability and Suppliers

(R)-Benpyrine, its racemate (rac-Benpyrine), and the active (S)-enantiomer are available as research chemicals from various specialized suppliers. These compounds are intended for laboratory research use only and are not for human or veterinary use.

Table 1: Commercial Suppliers of Benpyrine Forms



Supplier	Product Name(s)	CAS Number	Purity	Notes
MedchemExpres s	(R)-Benpyrine	2637243-08-2	99.17%	Available as a solid or in DMSO solution.
Benpyrine ((S)-enantiomer)	2550398-89-3	99.26%		
(Rac)-Benpyrine	1333714-43-4	Not specified		
Cayman Chemical	rac-Benpyrine	1333714-43-4	≥98%	
Selleck Chemicals	Benpyrine racemate	1333714-43-4	99.49%	_

Technical Data

The following tables summarize the available quantitative data for Benpyrine and its forms. It is important to note that detailed physicochemical data for **(R)-Benpyrine** is limited in publicly available resources, as research has primarily focused on the active (S)-enantiomer and the racemate.

Table 2: Physicochemical Properties



Property	(R)-Benpyrine	rac-Benpyrine	Benpyrine ((S)- enantiomer)
Molecular Formula	C16H16N6O	C16H16N6O	C16H16N6O
Molecular Weight	308.34 g/mol	308.34 g/mol	308.34 g/mol
Appearance	Solid	Solid	Solid
Solubility	DMSO	DMF: 1 mg/mL; DMSO: 31 mg/mL	DMSO
Storage	Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)	-20°C	Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (2 years), -20°C (1 year)

Table 3: Biological Activity

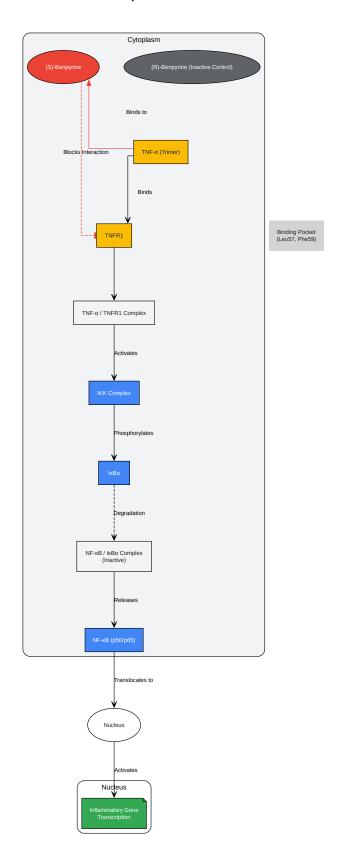
Parameter	Value	Compound Form	Reference
IC ₅₀ (TNF-α/TNFR1 interaction)	0.109 μΜ	Benpyrine (racemate/(S)- enantiomer)	
K _D (binding to TNF-α)	82.1 μΜ	Benpyrine (racemate/(S)- enantiomer)	

Mechanism of Action and Signaling Pathway

Benpyrine directly targets TNF- α , a homotrimeric cytokine. The binding of Benpyrine to TNF- α induces a conformational change that prevents its interaction with the TNF receptor 1 (TNFR1). This blockade of the TNF- α /TNFR1 signaling axis inhibits the downstream activation of the NF- α B pathway, a critical mediator of inflammatory responses. The (S)-enantiomer is responsible for this inhibitory activity, while **(R)-Benpyrine** is used as a negative control in experiments to demonstrate the stereospecificity of this interaction.



Molecular docking and site-directed mutagenesis studies have identified Leu57 and Phe59 as key amino acid residues within the TNF- α protein that are crucial for the binding of Benpyrine.





Click to download full resolution via product page

Figure 1: TNF- α signaling pathway and the inhibitory action of (S)-Benpyrine.

Experimental Protocols

The following are generalized protocols based on the published literature for the use of Benpyrine. Researchers should optimize these protocols for their specific experimental conditions. **(R)-Benpyrine** would be used as a negative control in parallel with (S)-Benpyrine or rac-Benpyrine in these assays.

In Vitro: Inhibition of NF-κB Activation in RAW264.7 Macrophages

This protocol describes the assessment of Benpyrine's ability to inhibit TNF- α -induced NF- κ B activation.

- Cell Culture: Culture RAW264.7 macrophages in appropriate media and conditions until they
 reach the desired confluence.
- Pre-treatment: Treat the cells with varying concentrations of (S)-Benpyrine, (R)-Benpyrine (as a control), or vehicle (e.g., DMSO) for 14 hours. Typical concentrations for the active compound range from 5 to 20 μM.
- Stimulation: Stimulate the cells with recombinant TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 μg/mL) for a short period (e.g., 30 minutes to 2 hours) to induce NF-κB activation.
- Analysis of IκBα Phosphorylation (Western Blot):
 - Lyse the cells and collect protein extracts.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - \circ Probe the membrane with primary antibodies against phospho-IkB α and total IkB α .
 - Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in the ratio of phospho-IκBα to total IκBα indicates inhibition of NF-κB activation.

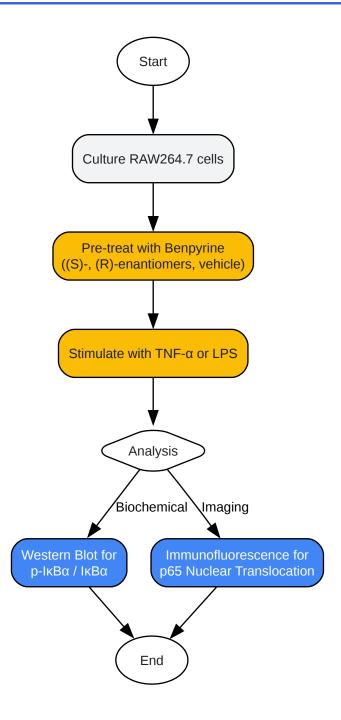






- Analysis of NF-κB p65 Nuclear Translocation (Immunofluorescence):
 - Fix and permeabilize the cells.
 - Incubate with a primary antibody against the p65 subunit of NF-κB.
 - Use a fluorescently labeled secondary antibody for detection.
 - Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in the nuclear localization of p65 in Benpyrine-treated cells compared to stimulated controls indicates inhibition.





Click to download full resolution via product page

Figure 2: In vitro experimental workflow for assessing NF-κB inhibition.

In Vivo: Murine Model of Collagen-Induced Arthritis

This protocol provides a general outline for evaluating the efficacy of Benpyrine in a mouse model of rheumatoid arthritis.



- Animal Model: Induce arthritis in a suitable mouse strain (e.g., DBA/1) by immunization with type II collagen.
- Treatment: Once arthritis is established, administer Benpyrine or vehicle daily by oral gavage. Dosages for the active compound typically range from 25 to 50 mg/kg.
- Monitoring: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and clinical score.
- Endpoint Analysis: At the end of the study, collect blood and tissues for further analysis.
 - Cytokine Levels: Measure the levels of pro-inflammatory (e.g., IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the serum using ELISA.
 - Histopathology: Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

(R)-Benpyrine is a commercially available research tool that serves as an essential negative control for studying the biological effects of the potent TNF- α inhibitor, (S)-Benpyrine. This guide provides researchers with the necessary information on its procurement, technical properties, and its role in experimental protocols designed to investigate the TNF- α signaling pathway. The detailed understanding of Benpyrine's mechanism of action, including the identification of key binding residues, offers a solid foundation for further research into novel anti-inflammatory therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-Benpyrine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b7650179#commercial-availability-and-suppliers-of-r-benpyrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com